1-(But-3-yn-1-yl)piperidin-4-ol 1-(But-3-yn-1-yl)piperidin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13407142
InChI: InChI=1S/C9H15NO/c1-2-3-6-10-7-4-9(11)5-8-10/h1,9,11H,3-8H2
SMILES: C#CCCN1CCC(CC1)O
Molecular Formula: C9H15NO
Molecular Weight: 153.22 g/mol

1-(But-3-yn-1-yl)piperidin-4-ol

CAS No.:

Cat. No.: VC13407142

Molecular Formula: C9H15NO

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

1-(But-3-yn-1-yl)piperidin-4-ol -

Specification

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
IUPAC Name 1-but-3-ynylpiperidin-4-ol
Standard InChI InChI=1S/C9H15NO/c1-2-3-6-10-7-4-9(11)5-8-10/h1,9,11H,3-8H2
Standard InChI Key NXLYPGKGCCBVFW-UHFFFAOYSA-N
SMILES C#CCCN1CCC(CC1)O
Canonical SMILES C#CCCN1CCC(CC1)O

Introduction

Chemical Identity and Physicochemical Properties

Molecular Characterization

1-(But-3-yn-1-yl)piperidin-4-ol belongs to the piperidine class of organic compounds, featuring a six-membered ring with one nitrogen atom. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC9H15NO\text{C}_9\text{H}_{15}\text{NO}
Molecular Weight153.22 g/mol
IUPAC Name1-but-3-ynylpiperidin-4-ol
SMILES\text{C#CCCN1CCC(CC1)O}
Canonical SMILES\text{C#CCCN1CCC(CC1)O}
InChI KeyNXLYPGKGCCBVFW-UHFFFAOYSA-N
Hydrochloride Salt FormulaC9H16ClNO\text{C}_9\text{H}_{16}\text{ClNO}
Hydrochloride Molecular Weight189.68 g/mol

The compound’s alkyne moiety introduces rigidity, while the hydroxyl group enhances polarity, influencing solubility and intermolecular interactions.

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves alkylation of piperidin-4-ol with but-3-yn-1-yl halides (e.g., bromide or chloride) under basic conditions . A representative procedure includes:

  • Alkylation Reaction:

    • Reagents: Piperidin-4-ol, but-3-yn-1-yl bromide, sodium bicarbonate.

    • Solvent: Acetone/water mixture (5:1 v/v).

    • Conditions: Stirring at room temperature for 24 hours.

    • Yield: ~93% after purification .

  • Purification:

    • Extraction with ethyl acetate.

    • Drying over anhydrous sodium sulfate.

    • Column chromatography (silica gel, ethyl acetate/hexane) .

Industrial-Scale Considerations

For bulk production, continuous flow reactors and catalytic systems (e.g., phase-transfer catalysts) improve efficiency . Patent CN106432232A highlights the use of dimethyl dicarbonate butyl ester as an alkylating agent, achieving yields >90% under optimized stoichiometry .

Structural and Spectroscopic Analysis

Spectroscopic Signatures

  • 1H^1 \text{H} NMR (400 MHz, CDCl3_3):

    • Piperidine protons: δ 1.5–3.0 ppm (multiplet).

    • Alkyne protons: δ 2.1–2.3 ppm (triplet, J = 2.6 Hz).

    • Hydroxyl proton: δ 1.8 ppm (broad singlet).

  • 13C^{13} \text{C} NMR:

    • Alkyne carbons: δ 70–85 ppm.

    • Piperidine carbons: δ 20–50 ppm.

  • IR: Strong O–H stretch at 3200–3400 cm1^{-1}, C≡C stretch at 2100–2260 cm1^{-1}.

X-ray Crystallography

While no crystal structure of 1-(but-3-yn-1-yl)piperidin-4-ol is reported, related piperidine derivatives (e.g., biphenyl analogs) exhibit chair conformations for the piperidine ring and twisted biphenyl moieties with dihedral angles of ~25° .

CompoundTargetActivity (IC50_{50})Source
1-(But-3-yn-1-yl)piperidin-4-olσ-1 Receptor (predicted)N/A
LAS-251 (Piperidine analog)Local anestheticED50_{50} = 2 mg/kg
Fentanylμ-Opioid receptorEC50_{50} = 1.2 nM

Industrial and Research Applications

Drug Discovery

The compound serves as a precursor for:

  • Anticancer Agents: Piperidine scaffolds inhibit tubulin polymerization .

  • Antivirals: Structural analogs disrupt influenza neuraminidase .

Material Science

Alkyne groups enable click chemistry applications (e.g., polymer crosslinking) .

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